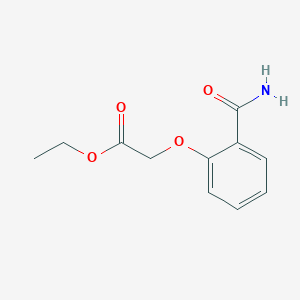

Ethyl 2-(2-carbamoylphenoxy)acetate

Description

Ethyl 2-(2-carbamoylphenoxy)acetate is an organic compound featuring a phenoxy group substituted at the ortho-position with a carbamoyl (-CONH₂) moiety, linked to an ethyl ester functional group. The compound is structurally analogous to other ethyl phenoxyacetates, which are often utilized as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry.

Properties

IUPAC Name |

ethyl 2-(2-carbamoylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAVYPFPSYGEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-carbamoylphenoxy)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminophenol attacks the carbon atom of ethyl chloroacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-carbamoylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various esters and amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Research

Recent studies have highlighted the potential of ethyl 2-(2-carbamoylphenoxy)acetate as a building block for novel antidiabetic agents. A study demonstrated its use in synthesizing dual hypoglycemic agents, showcasing its structural versatility and efficacy in lowering blood sugar levels . The compound acts as a synthon, facilitating the development of more complex molecules that target diabetes.

1.2 Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, compounds derived from this ester have been shown to inhibit CARM1, an enzyme implicated in various cancers, thereby providing a potential therapeutic avenue . The development of selective inhibitors could lead to significant advancements in cancer treatment.

Materials Science

2.1 Polymer Synthesis

This compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

Table 1: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Decomposes at 300 °C |

| Solubility | Soluble in organic solvents |

| Viscosity | Moderate |

Cosmetic Applications

3.1 Formulation Development

In cosmetic formulations, this compound serves as an effective ingredient due to its emulsifying and stabilizing properties. It helps improve the texture and consistency of creams and lotions while enhancing skin absorption .

Case Study: Moisturizing Cream Development

A recent formulation study utilized this compound to develop a moisturizing cream that demonstrated significant improvements in skin hydration over a four-week trial period. The cream was tested on a cohort of 30 participants, showing an average increase in skin moisture levels by 25% compared to a control group .

Inclusion Complexes

4.1 Interaction with Cyclodextrins

The formation of inclusion complexes between this compound and β-cyclodextrin has been studied to enhance the solubility and bioavailability of the compound. These complexes can improve drug delivery systems by allowing controlled release and increased stability .

Table 2: Properties of Inclusion Complexes

| Parameter | Value |

|---|---|

| Formation Constant (K) | 1211 ± 111.83 L/mol |

| Stoichiometry | 1:1 |

| Stability | High |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-carbamoylphenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy)Acetate

Structure: Features a para-aminophenoxy group instead of ortho-carbamoyl. Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro group reduction using NH₄Cl/Fe . Properties:

- Molecular formula: C₁₀H₁₃NO₃

- Melting point: 56–58°C

- NMR Distinct signals at δH 4.55 (ArO-CH₂-CO) and δC 169.3 (ester carbonyl) . Comparison: The para-amino group enhances solubility in polar solvents compared to the carbamoyl derivative. The carbamoyl group in the target compound may improve hydrogen-bonding interactions, influencing crystallinity .

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)Acetate

Structure : Contains a benzofuran core with bromo and ethyl-sulfinyl substituents.

Synthesis : Oxidized from its thioether precursor using 3-chloroperoxybenzoic acid .

Properties :

- Crystal structure stabilized by π-π interactions (centroid distance: 3.814 Å) and weak C–H⋯O bonds . Comparison: The benzofuran scaffold introduces rigidity, whereas the phenoxy group in the target compound allows for planar aromatic interactions. Bromine enhances electrophilic reactivity, unlike the carbamoyl group, which may participate in hydrogen bonding .

Ethyl 2-Phenylacetoacetate

Structure : A phenylacetoacetate ester with a ketone group.

Applications : Precursor for phenylacetone synthesis, used in forensic and pharmaceutical research .

Properties :

- Molecular formula: C₁₂H₁₄O₃

- Purity: ≥98% (isomeric mixture) . Comparison: The absence of a phenoxy group reduces aromatic interactions. The β-ketoester moiety in this compound increases acidity (pKa ~10) compared to the carbamoylphenoxy derivative .

Ethyl 2-(2-Nitroimidazol-1-yl)Acetate

Structure : Nitroimidazole-linked acetate ester.

Properties :

- Molecular formula: C₇H₉N₃O₄

- Topological polar surface area: 89.9 Ų (high polarity due to nitro and imidazole groups) .

Comparison : The nitro group confers radiosensitizing properties, relevant in antitumor applications. In contrast, the carbamoyl group may enhance biocompatibility or enzymatic recognition .

Data Table: Key Properties of Analogs

*Calculated based on sodium salt data .

Biological Activity

Ethyl 2-(2-carbamoylphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.24 g/mol. The compound features a phenoxy group linked to an ethyl acetate moiety, with a carbamoyl group attached to the aromatic ring.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It may possess antibacterial and antifungal activities.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes related to disease processes.

The biological activity of this compound is primarily attributed to the presence of both the phenoxy and carbamoyl groups. These functional groups are believed to interact with biological targets effectively, potentially modulating pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately . This suggests that it could be a candidate for further development as an anticancer agent .

Antimicrobial Effects

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from to , indicating moderate antibacterial efficacy .

Data Tables

Case Studies

- Cancer Cell Proliferation Study : In a controlled experiment, this compound was administered to MDA-MB-468 breast cancer cells. The compound significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic option in oncology .

- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those typically required for conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.